molecular formula C17H18F2N2O4S B7156582 N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide

Cat. No.: B7156582
M. Wt: 384.4 g/mol
InChI Key: ZWFPWCFCAMCNRE-UHFFFAOYSA-N
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Description

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyridine ring substituted with a difluoroethoxy group, an ethyl group, and a methylsulfonylbenzamide moiety, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S/c1-3-11-6-7-12(26(2,23)24)9-13(11)16(22)21-14-5-4-8-20-17(14)25-10-15(18)19/h4-9,15H,3,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFPWCFCAMCNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=C(N=CC=C2)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the fluorination of pyridine derivatives, which can be achieved using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . The resulting fluoropyridine intermediates can then be further functionalized through various organic reactions, including nucleophilic substitution and coupling reactions, to introduce the difluoroethoxy, ethyl, and methylsulfonylbenzamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of efficient catalysts and environmentally benign reagents is also emphasized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring or the benzamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,2-difluoroethoxy)pyridin-3-yl]-2-ethyl-5-methylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoroethoxy and methylsulfonyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both difluoroethoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

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